An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related pyrazole-sulfonamide analogues to present its chemical structure, predicted physicochemical properties, a putative synthetic pathway with a detailed experimental protocol, and a discussion of its potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the established biological activities of the pyrazole-sulfonamide scaffold.
Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold
The pyrazole ring is a cornerstone in the architecture of many biologically active compounds, prized for its unique electronic properties and its ability to participate in hydrogen bonding. When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold has given rise to a plethora of compounds with diverse pharmacological activities. These include potent inhibitors of carbonic anhydrase, as well as agents with anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] The N-substitution on the pyrazole ring and the substitution pattern on the sulfonamide group offer vast opportunities for chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This guide focuses on a specific, yet representative member of this class: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.
Molecular Structure and Physicochemical Properties
The chemical identity of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is established by its molecular formula, C6H11N3O2S, and a molecular weight of 189.24 g/mol .[5] Its unique structure, characterized by an isopropyl group at the N1 position of the pyrazole ring and a sulfonamide group at the C3 position, is anticipated to confer specific physicochemical properties that influence its behavior in biological systems.
Table 1: Physicochemical Properties of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
| Property | Value | Source |
| CAS Number | 1696838-10-4 | [5][6] |
| Molecular Formula | C6H11N3O2S | [5][7] |
| Molecular Weight | 189.24 g/mol | [5][6] |
| SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)N | [7] |
| InChI | InChI=1S/C6H11N3O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | [7] |
| Predicted XlogP | -0.2 | [7] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Storage | Inert atmosphere, room temperature | [6] |
Synthesis and Characterization: A Proposed Route
While a specific synthetic procedure for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not detailed in the available literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous pyrazole sulfonamides.[4][8] A common and effective approach involves the reaction of a suitably substituted pyrazole with a sulfonamide source.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials. The key steps would be the N-alkylation of a pyrazole-3-sulfonamide precursor with an isopropyl halide, or the construction of the pyrazole ring from a precursor already containing the isopropyl group. A more direct approach, however, would be the sulfonation of 1-isopropyl-1H-pyrazole, followed by amination. Given the directing effects of the N-isopropyl group, this route is chemically sound.
Caption: Proposed two-step synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride
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To a stirred solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add chlorosulfonic acid (2.0-3.0 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
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Dissolve the crude 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise with vigorous stirring.
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Allow the reaction to proceed at room temperature for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of atoms and the presence of the isopropyl and pyrazole-sulfonamide moieties.[1]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic peaks for N-H stretching of the sulfonamide, S=O stretching, and C=N and C=C stretching of the pyrazole ring are expected.[2][9]
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound should be observed to confirm its identity.[8]
Potential Therapeutic Applications
The pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on the activities of structurally similar compounds, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide holds potential in several therapeutic areas.
Sources
- 1. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes [pubmed.ncbi.nlm.nih.gov]
- 2. jrmds.in [jrmds.in]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 1696838-10-4|1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide (C6H11N3O2S) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

